molecular formula C11H20FNO2 B13013374 tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate CAS No. 2227205-89-0

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate

Cat. No.: B13013374
CAS No.: 2227205-89-0
M. Wt: 217.28 g/mol
InChI Key: ZEQJYYLAFDMFAN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate typically involves the reaction of 5-fluoro-2-methylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate
  • tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxamide
  • This compound hydrochloride

Uniqueness

This compound is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

2227205-89-0

Molecular Formula

C11H20FNO2

Molecular Weight

217.28 g/mol

IUPAC Name

tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

ZEQJYYLAFDMFAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)F

Origin of Product

United States

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